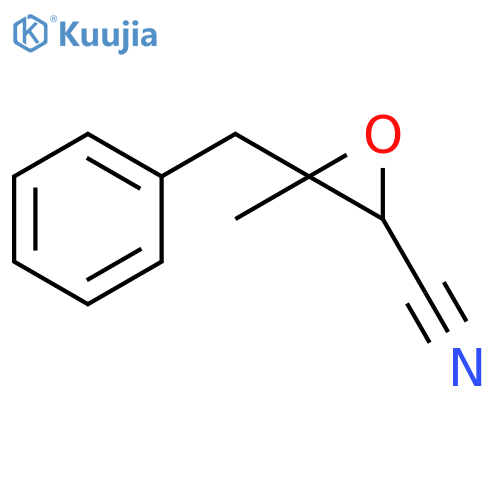

Cas no 1864382-27-3 (2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)-)

2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)-

-

- インチ: 1S/C11H11NO/c1-11(10(8-12)13-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

- InChIKey: LZUMWGGWWZYQPK-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(CC2=CC=CC=C2)C1C#N

2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-699111-10.0g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 10.0g |

$3500.0 | 2023-03-10 | ||

| Enamine | EN300-699111-0.1g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 0.1g |

$715.0 | 2023-03-10 | ||

| Enamine | EN300-699111-0.25g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 0.25g |

$748.0 | 2023-03-10 | ||

| Enamine | EN300-699111-0.5g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 0.5g |

$781.0 | 2023-03-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066887-1g |

3-Benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 95% | 1g |

¥4011.0 | 2023-03-19 | |

| Enamine | EN300-699111-0.05g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 0.05g |

$683.0 | 2023-03-10 | ||

| Enamine | EN300-699111-2.5g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 2.5g |

$1594.0 | 2023-03-10 | ||

| Enamine | EN300-699111-1.0g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-699111-5.0g |

3-benzyl-3-methyloxirane-2-carbonitrile |

1864382-27-3 | 5.0g |

$2360.0 | 2023-03-10 |

2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- 関連文献

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

7. Book reviews

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)-に関する追加情報

Recent Advances in the Study of 2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- (CAS: 1864382-27-3)

The compound 2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- (CAS: 1864382-27-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its reactive oxirane ring and phenylmethyl substituent, has been explored for its role in drug discovery, particularly in the development of novel enzyme inhibitors and bioactive molecules. Recent studies have focused on its synthesis, mechanistic pathways, and biological activities, providing valuable insights into its utility in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of 2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- using a modified epoxidation protocol. The researchers employed a stereoselective approach to optimize yield and purity, achieving a scalable process suitable for industrial applications. The study also investigated the compound's reactivity with nucleophiles, revealing its potential as a versatile intermediate for the construction of complex heterocyclic scaffolds. These findings underscore the compound's importance in synthetic organic chemistry and its applicability in the design of new pharmacophores.

In the context of biological activity, a recent preprint from Bioorganic & Medicinal Chemistry Letters demonstrated that 2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- exhibits inhibitory effects against cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and infectious diseases. The study utilized molecular docking and kinetic assays to elucidate the binding interactions between the compound and the active site of the target enzyme. The results suggested that the oxirane ring undergoes covalent modification of the catalytic cysteine residue, leading to irreversible inhibition. This mechanism positions the compound as a promising candidate for the development of targeted therapies.

Further research has explored the pharmacokinetic properties of 2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)-. A 2024 report in Drug Metabolism and Disposition examined its metabolic stability and plasma protein binding using in vitro models. The compound demonstrated moderate metabolic stability in human liver microsomes, with a half-life of approximately 2 hours. However, its high plasma protein binding (>90%) may influence its bioavailability and distribution. These findings highlight the need for structural optimization to improve its drug-like properties while retaining its bioactive potential.

In conclusion, recent advancements in the study of 2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)- (CAS: 1864382-27-3) have expanded our understanding of its synthetic utility and biological relevance. Its role as a reactive intermediate and enzyme inhibitor opens new avenues for drug discovery, particularly in targeting cysteine proteases. Future research should focus on optimizing its pharmacokinetic profile and exploring its therapeutic potential in preclinical models. The compound's unique chemical properties continue to make it a valuable asset in the toolkit of medicinal chemists and pharmaceutical researchers.

1864382-27-3 (2-Oxiranecarbonitrile, 3-methyl-3-(phenylmethyl)-) 関連製品

- 2138118-38-2(5-chloro-4-(oxan-4-yl)pyrimidine)

- 384365-32-6(5,7-dihydroxy-6,8-bis(morpholin-4-yl)methyl-2-phenyl-4H-chromen-4-one)

- 1248041-89-5(1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)

- 1095106-58-3([1-(3-Ethoxyphenyl)ethyl](methyl)amine)

- 1036379-05-1(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-Naphthyridine)

- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)

- 899956-02-6(N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide)

- 1806485-72-2(2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid)

- 2411279-29-1(4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine)

- 93-56-1(rac Styrene Glycol)